molecular formula C19H17ClFNO2 B12478307 1-[5-(3-chloro-4-fluorophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine

1-[5-(3-chloro-4-fluorophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine

Cat. No.: B12478307
M. Wt: 345.8 g/mol
InChI Key: NJPPLNIOUZMQDF-UHFFFAOYSA-N
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Description

1-[5-(3-chloro-4-fluorophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine is a complex organic compound that features a furan ring substituted with a 3-chloro-4-fluorophenyl group and a methanamine group bonded to a 4-methoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3-chloro-4-fluorophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-chloro-4-fluorophenyl group: This step often involves a halogenation reaction, where the furan ring is treated with chlorinating and fluorinating agents.

    Attachment of the methanamine group: This can be done through a reductive amination reaction, where the furan ring is reacted with a suitable amine and a reducing agent.

    Bonding of the 4-methoxybenzyl moiety: This step typically involves a nucleophilic substitution reaction, where the methanamine group is reacted with a 4-methoxybenzyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[5-(3-chloro-4-fluorophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction may produce dihydrofuran derivatives.

Scientific Research Applications

1-[5-(3-chloro-4-fluorophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: It could be investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: The compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[5-(3-chloro-4-fluorophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-(3-chloro-4-fluorophenyl)furan-2-yl]-N-(4-methoxyphenyl)methanamine
  • 1-[5-(3-chloro-4-fluorophenyl)furan-2-yl]-N-(4-ethoxybenzyl)methanamine
  • 1-[5-(3-chloro-4-fluorophenyl)furan-2-yl]-N-(4-methylbenzyl)methanamine

Uniqueness

1-[5-(3-chloro-4-fluorophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine is unique due to the specific combination of functional groups and the presence of both chlorine and fluorine atoms on the phenyl ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H17ClFNO2

Molecular Weight

345.8 g/mol

IUPAC Name

N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]-1-(4-methoxyphenyl)methanamine

InChI

InChI=1S/C19H17ClFNO2/c1-23-15-5-2-13(3-6-15)11-22-12-16-7-9-19(24-16)14-4-8-18(21)17(20)10-14/h2-10,22H,11-12H2,1H3

InChI Key

NJPPLNIOUZMQDF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=C(O2)C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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